Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that contains a pyrrole ring substituted with an amino group, a bromine atom, and a methyl ester group
Scientific Research Applications
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and agrochemicals.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate typically involves the bromination of a pyrrole derivative followed by the introduction of an amino group and esterification. One common method involves the bromination of 1H-pyrrole-2-carboxylate using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 4-bromo-1H-pyrrole-2-carboxylate. This intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 1-position. Finally, esterification with methanol in the presence of an acid catalyst yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can yield primary amines.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Ester Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) are employed.
Major Products Formed
Substitution: Formation of various substituted pyrrole derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Hydrolysis: Formation of carboxylic acids.
Mechanism of Action
The mechanism of action of methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and amino group can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-1H-pyrrole-2-carboxylate: Lacks the amino group at the 1-position.
Methyl 1-amino-1H-pyrrole-2-carboxylate: Lacks the bromine atom at the 4-position.
Methyl 1-amino-4-chloro-1H-pyrrole-2-carboxylate: Contains a chlorine atom instead of bromine at the 4-position.
Uniqueness
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate is unique due to the presence of both the amino group and bromine atom, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 1-amino-4-bromopyrrole-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-11-6(10)5-2-4(7)3-9(5)8/h2-3H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXDDRPCBGQPBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.